phthalic acid
CAS No.: 70838-83-4
Cat. No.: VC2465507
Molecular Formula: C8H6O4
Molecular Weight: 168.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70838-83-4 |
|---|---|
| Molecular Formula | C8H6O4 |
| Molecular Weight | 168.12 g/mol |
| IUPAC Name | phthalic acid |
| Standard InChI | InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i7+1,8+1 |
| Standard InChI Key | XNGIFLGASWRNHJ-BFGUONQLSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)[13C](=O)O)[13C](=O)O |
| SMILES | C1=CC=C(C(=C1)C(=O)O)C(=O)O |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)C(=O)O |
Introduction
Chemical Identity and Structure
Phthalic acid is an aromatic dicarboxylic acid with the molecular formula C₈H₆O₄, more specifically written as C₆H₄(COOH)₂, representing a benzene ring with two carboxyl groups in ortho position . It is one of three isomeric benzenedicarboxylic acids, alongside isophthalic acid (meta-isomer) and terephthalic acid (para-isomer) . The systematic IUPAC name is benzene-1,2-dicarboxylic acid, though it is commonly referred to as o-phthalic acid or simply phthalic acid .
Physical and Chemical Properties
Phthalic acid appears as white to nearly white crystals or crystalline powder . It exhibits specific physical and chemical properties that influence its behavior in various applications and environmental contexts.
Table 1. Physical and Chemical Properties of Phthalic Acid
As a dibasic acid, phthalic acid can undergo stepwise dissociation of its two carboxylic acid groups, with pKa values of 2.89 and 5.51 . This property enables the formation of acid salts such as potassium hydrogen phthalate, which is utilized as a standard acid in analytical chemistry .
History and Discovery
Phthalic acid has a rich history dating back to the 19th century. It was first synthesized by French chemist Auguste Laurent in 1836 through the oxidation of naphthalene tetrachloride . Initially, Laurent named the compound "naphthalic acid," believing it to be a naphthalene derivative . It was only after Swiss chemist Jean Charles Galissard de Marignac determined its correct chemical formula that Laurent renamed it "phthalic acid" .
Early manufacturing methods in the 19th century included oxidation of naphthalene tetrachloride with nitric acid, or oxidation of hydrocarbon with fuming sulfuric acid, using mercury or mercury(II) sulfate as a catalyst .
Production and Synthesis
Industrial Production
On an industrial scale, phthalic acid is produced predominantly by the catalytic oxidation of naphthalene or ortho-xylene to form phthalic anhydride, followed by hydrolysis of the anhydride . This process represents a significant segment of industrial organic chemistry production.
The two main pathways for industrial production are:
-
Oxidation of naphthalene → phthalic anhydride → hydrolysis → phthalic acid
-
Oxidation of ortho-xylene → phthalic anhydride → hydrolysis → phthalic acid
Laboratory Synthesis
In laboratory settings, phthalic acid can be synthesized through various oxidation reactions. A common approach involves the oxidation of naphthalene with potassium permanganate or potassium dichromate to yield phthalic anhydride, which is subsequently hydrolyzed with hot water to produce phthalic acid .
A detailed laboratory procedure involves heating a mixture of naphthalene, potassium permanganate, and water until the purple color of KMnO₄ disappears (approximately 1.5-2 hours) . After filtering out manganese dioxide, concentrated sulfuric acid is added to the filtrate, followed by additional processing steps to obtain pure phthalic acid crystals . Although naphthalene can also be oxidized with air, this reaction must be carefully controlled as it can proceed explosively under improper conditions .
Uses and Applications
Despite phthalic acid having modest direct commercial importance, it serves as a crucial precursor for several industrially significant compounds .
Industrial Applications
The primary industrial applications of phthalic acid include:
-
Production of phthalic anhydride, a commodity chemical produced on a large scale
-
Manufacturing of phthalate esters (plasticizers) used to enhance flexibility, transparency, and durability of plastics, particularly PVC
-
Production of the monopotassium salt (potassium hydrogen phthalate), which is a standard acid in analytical chemistry
Toxicological Profile
Toxicity Studies
The toxicological profile of phthalic acid has been investigated through various studies, with mixed findings regarding its potential health effects.
In a study conducted by Murakami et al., no compound-related effects were observed in rats exposed to phthalic acid at doses up to 5000 mg/kg-day for 5 weeks . Similarly, Ema et al. found only mild fetotoxicity in rats exposed in utero to 2981 mg/kg-day, which may have been related to decreased maternal body weight during gestation resulting from reduced food intake .
Health Concerns
While phthalic acid itself exhibits relatively low toxicity, concerns have been raised regarding its esters (phthalates), which are widely used as plasticizers. These concerns include:
-
Potential risks to male reproductive health, including reduced sperm concentration
-
Effects on androgen synthesis during development, potentially leading to testicular dysgenesis, cryptorchidism, and hypospadias
-
Some phthalates have been classified as endocrine disrupting chemicals and toxic to reproduction
Based on available data, the US EPA concluded that the data are inadequate for an assessment of human carcinogenic potential for o-phthalic acid . While phthalic acid showed negative results in mutagenicity studies using bacteria, it produced dominant lethal mutations in male mice treated in vivo .
Environmental Aspects
Environmental Fate and Occurrence
Phthalic acid can be found in the environment both as a direct industrial release and as a metabolite of other compounds:
-
It can appear as a metabolite of pesticides like folpet and phosmet in soil, with folpet producing phthalic acid as a major fraction (16.6%) and phosmet producing it as a minor fraction (8.3%)
-
It is considered a relevant groundwater metabolite of folpet
-
It has been detected in various environmental compartments including soil, surface water, sediment, and groundwater
Ecotoxicity
The ecotoxicological profile of phthalic acid indicates moderate toxicity to certain organisms:
Derivatives and Related Compounds
Phthalate Esters
Phthalate esters, also known simply as phthalates, are esters of phthalic acid widely used as plasticizers . They are primarily employed to increase the flexibility, transparency, durability, and longevity of plastics, especially polyvinyl chloride (PVC) .
Table 3. Common Phthalate Esters and Their Properties
Lower-molecular-weight phthalates have been replaced in many products in the United States, Canada, and European Union due to health concerns . They are being substituted by higher molecular-weight phthalates or non-phthalic plasticizers .
Certain phthalate esters have been reported to possess biological activities that may be beneficial or harmful, depending on the context:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume